molecular formula C7H15NO2 B595816 Ethyl 2-methyl-3-(methylamino)propanoate CAS No. 110427-00-4

Ethyl 2-methyl-3-(methylamino)propanoate

Cat. No.: B595816
CAS No.: 110427-00-4
M. Wt: 145.202
InChI Key: OBUSVPFFSXYBDT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(methylamino)propanoate is a chemical compound with the molecular formula C7H15NO2 . It is also known as Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.2 . It is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, and density can be obtained from the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

Ethyl 2-methyl-3-(methylamino)propanoate has been utilized in the synthesis of pharmaceutical compounds. For instance, it played a key role in the synthesis of Dabigatran Etexilate, an effective drug for thromboembolic diseases. This synthesis involved multiple steps, including reactions with 4-methylamino-3-nitrobenzoic acid and other compounds, achieving an overall yield of about 33.75% to 48% (Zhong Bo-hua, 2012), (Cheng Huansheng, 2013).

Anti-Cancer Activity

A new heterocyclic compound utilizing this compound, designed from 4-(methylamino)-3-nitrobenzoic acid, was synthesized and tested for its anti-cancer activity. This compound showed promising results against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives were synthesized and studied for their efficiency in corrosion inhibition. This research indicated that these compounds can act as mixed inhibitors in corrosion processes, with their adsorption on surfaces adhering to the Langmuir isotherm (M. Djenane et al., 2019).

Chemical Kinetics and Biofuels

In the field of biofuels, the chemical kinetics of ethyl propanoate, a compound closely related to this compound, was compared with methyl propanoate. This research is crucial for understanding the combustion chemistry of esters and the development of renewable biofuels (A. Farooq et al., 2014).

Crystal Structure Analysis

This compound has also been significant in the field of crystallography. Studies focusing on its crystal structure and derivatives provide valuable insights for various applications, including pharmaceuticals (Shang et al., 2011).

Safety and Hazards

Ethyl 2-methyl-3-(methylamino)propanoate should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It is also advised to ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

ethyl 2-methyl-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)6(2)5-8-3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSVPFFSXYBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274884
Record name Ethyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110427-00-4
Record name Ethyl 2-methyl-3-(methylamino)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110427-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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